N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide
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Overview
Description
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide: is a synthetic organic compound with the molecular formula C13H23NO2 It is characterized by a spirocyclic structure, which includes a nonane ring fused with an oxane ring, and a pivalamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide typically involves the reaction of 7-oxaspiro[3.5]nonan-1-amine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for investigating the interactions of spirocyclic amides with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure may impart unique pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The pivalamide group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide
- N-(7-oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride
Comparison: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct chemical and physical properties. Compared to N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide, the pivalamide derivative may exhibit different reactivity and stability. Similarly, N-(7-oxaspiro[3.5]nonan-1-yl)methanamine hydrochloride, with its amine group, may have different solubility and biological activity profiles.
Biological Activity
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide is a synthetic organic compound notable for its spirocyclic structure, which includes a nonane ring fused with an oxane ring and a pivalamide group attached to the nitrogen atom. This unique architecture contributes to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C₁₃H₁₉NO₂, indicating a moderate molecular weight that allows for diverse interactions within biological systems. Its functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₉NO₂ |
Molecular Weight | 225.29 g/mol |
Structure | Spirocyclic compound |
Functional Groups | Amide, spirocyclic |
The mechanism of action of this compound primarily involves its interactions with specific protein targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, while the pivalamide group can form hydrogen bonds and hydrophobic interactions with target proteins. This interaction potentially influences the activity and function of these proteins, making it a candidate for drug development.
Biological Activity
Research indicates that this compound may have significant implications in medicinal chemistry due to its potential as an inhibitor of protein interactions. The following areas highlight its biological activity:
1. Antitumor Activity:
Studies suggest that compounds with similar structures exhibit antitumor effects by inhibiting specific mutated proteins involved in cancer proliferation. For instance, derivatives of spirocyclic compounds have been shown to bind covalently to KRAS G12C, a known oncogenic driver in many cancers, demonstrating the potential of this compound in cancer therapeutics .
2. Enzyme Inhibition:
The compound may act as an inhibitor for various enzymes due to its structural characteristics, which allow it to fit into enzyme active sites effectively. This property can be exploited in developing inhibitors for therapeutic applications targeting metabolic pathways.
3. Interaction with Biological Targets:
this compound's ability to form stable interactions with biological targets makes it a valuable model compound for studying spirocyclic amides' effects on biological systems .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: KRAS G12C Inhibition
A study reported that derivatives similar to this compound exhibited potent inhibition against the KRAS G12C mutation, which is implicated in various solid tumors. The structural optimization of these compounds led to enhanced in vitro inhibitory activity and demonstrated significant antitumor effects in xenograft models .
Case Study 2: Enzyme Activity Modulation
Research has indicated that spirocyclic compounds can modulate enzyme activities involved in metabolic pathways, suggesting that this compound could serve as a scaffold for developing new enzyme inhibitors .
Properties
IUPAC Name |
2,2-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)11(15)14-10-4-5-13(10)6-8-16-9-7-13/h10H,4-9H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHNDBSZEYNNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC12CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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